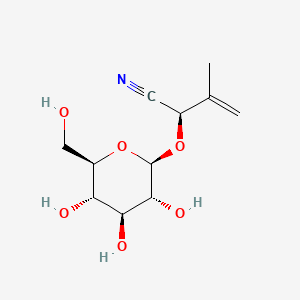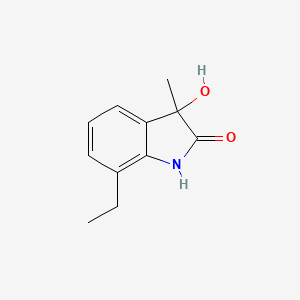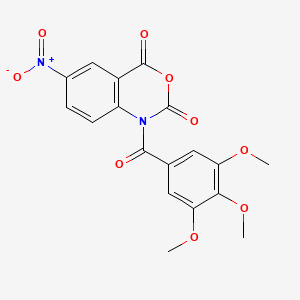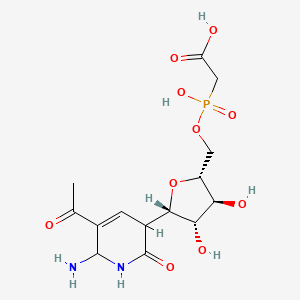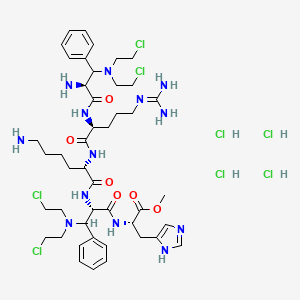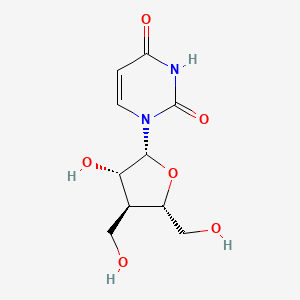
3'-Hydroxymethyl Ara U
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Hydroxymethyl Ara U, also known as 3’-Hydroxymethyl Arabinofuranosyluracil, is a nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally related to cytarabine, a well-known chemotherapy agent, and shares similar properties and applications. The unique structure of 3’-Hydroxymethyl Ara U allows it to interact with various biological pathways, making it a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Hydroxymethyl Ara U typically involves the hydroxymethylation of arabinofuranosyluracil. One common method is the radical hydroxymethylation of alkyl iodides using formaldehyde as a C1 synthon . This process can be catalyzed by photocatalysis and a phosphine additive, which facilitates the coupling of alkyl iodide building blocks with formaldehyde.
Industrial Production Methods: Industrial production of 3’-Hydroxymethyl Ara U may involve large-scale hydroxymethylation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 3’-Hydroxymethyl Ara U undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Substitution: Formation of substituted arabinofuranosyluracil derivatives.
Scientific Research Applications
3’-Hydroxymethyl Ara U has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is employed in studies involving DNA and RNA synthesis, as it can be incorporated into nucleic acids.
Industry: It is used in the development of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 3’-Hydroxymethyl Ara U involves its incorporation into DNA and RNA, where it interferes with nucleic acid synthesis. This disruption can inhibit the replication of rapidly dividing cells, such as cancer cells and viruses. The compound is phosphorylated to its active triphosphate form, which competes with natural nucleotides for incorporation into DNA and RNA .
Comparison with Similar Compounds
3’-Hydroxymethyl Ara U is similar to other nucleoside analogs, such as:
Cytarabine (Ara-C): Used in chemotherapy for leukemia.
Vidarabine (Ara-A): An antiviral agent used to treat herpes simplex and varicella-zoster viruses.
Idoxuridine: An antiviral used in the treatment of herpes simplex virus infections.
Uniqueness: 3’-Hydroxymethyl Ara U stands out due to its specific hydroxymethyl modification, which can influence its pharmacokinetics and biological activity. This modification may enhance its incorporation into nucleic acids and its overall efficacy in certain applications.
Properties
CAS No. |
130351-54-1 |
|---|---|
Molecular Formula |
C10H14N2O6 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
1-[(2R,3S,4S,5S)-3-hydroxy-4,5-bis(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c13-3-5-6(4-14)18-9(8(5)16)12-2-1-7(15)11-10(12)17/h1-2,5-6,8-9,13-14,16H,3-4H2,(H,11,15,17)/t5-,6-,8+,9-/m1/s1 |
InChI Key |
CCLQDVIPKKSCHR-MTSNSDSCSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)CO)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


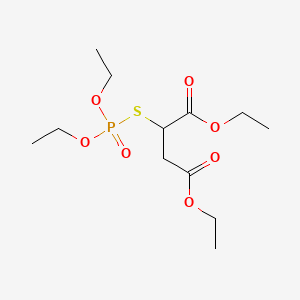
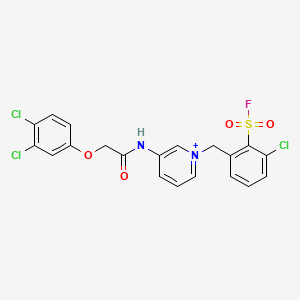

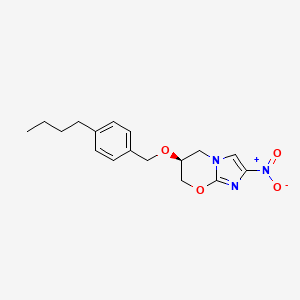
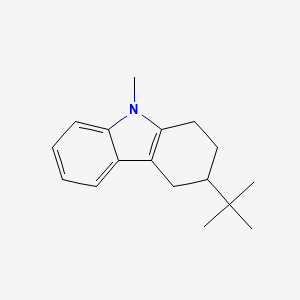
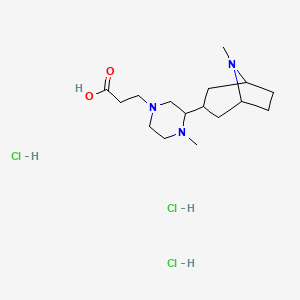
![1-(4-Cyanophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B12791683.png)

